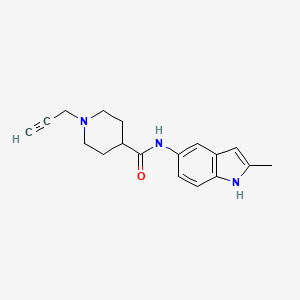
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MIP-1, is a synthetic compound that has been studied for its potential use in scientific research. MIP-1 belongs to a class of compounds known as piperidine carboxamides, which have been found to have a range of biological activities.
Scientific Research Applications
Optimization and Structure-Activity Relationships
- Allosteric Modulation of CB1 Receptor : Indole-2-carboxamides, including compounds with structural similarities to the requested molecule, have been investigated for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies reveal critical structural requirements for allosteric modulation, such as chain length, electron-withdrawing groups, and amino substituents, significantly impacting binding affinity and cooperativity. This optimization process led to the identification of potent CB1 allosteric modulators, highlighting the potential for therapeutic applications in modulating cannabinoid receptor activity (Khurana et al., 2014).
Therapeutic Potential in Neuropsychiatric Disorders
- Microglia Imaging for Neuroinflammation : Compounds structurally akin to the one have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The development of specific PET agents like [11C]CPPC underscores the utility of these compounds in noninvasively studying microglial activity and contributing to the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Molecular Interaction Studies
- CB1 Receptor Antagonism : Detailed molecular interaction studies of structurally similar compounds with the CB1 cannabinoid receptor provide insights into the mechanisms of antagonist activity. Such research helps in the design of compounds with tailored interactions to modulate receptor activity, potentially leading to new treatments for conditions influenced by cannabinoid receptor signaling (Shim et al., 2002).
Anti-Angiogenic and DNA Cleavage Activities
- Potential Anticancer Applications : Novel derivatives with structural elements similar to the queried compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific functional groups may influence these compounds' potency, indicating a promising direction for developing new anticancer therapies (Kambappa et al., 2017).
properties
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-8-21-9-6-14(7-10-21)18(22)20-16-4-5-17-15(12-16)11-13(2)19-17/h1,4-5,11-12,14,19H,6-10H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYRIWLYFGRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

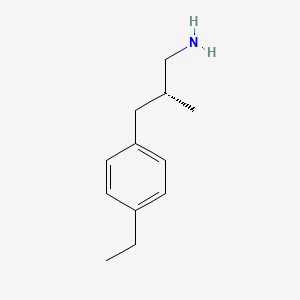

![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)
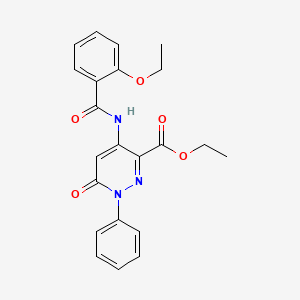
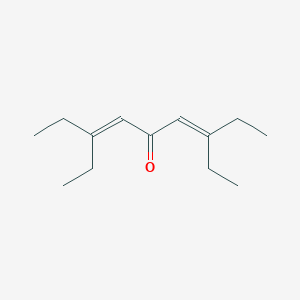
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)

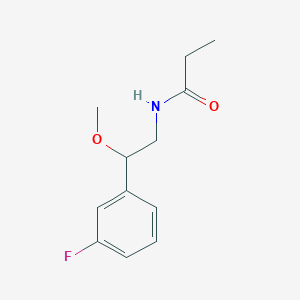
![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)
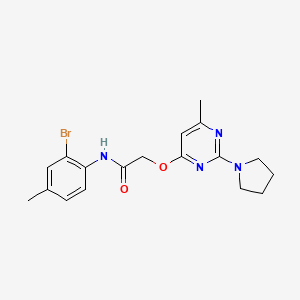
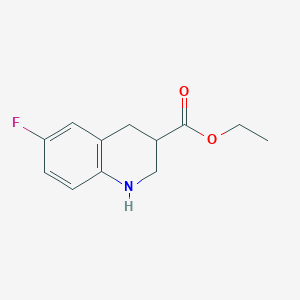
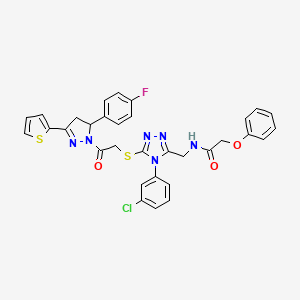
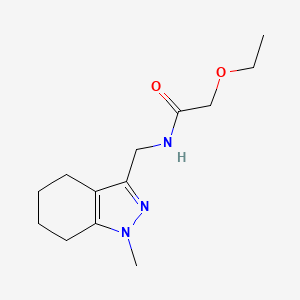
![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)